3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid is a chemical compound characterized by its unique structure that includes a triazine ring and a benzoic acid moiety. The compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its molecular formula is with a molecular weight of 261.28 g/mol .
This compound is classified under organic compounds, specifically as an amino-substituted derivative of benzoic acid. It is synthesized from precursor materials that contain both the triazine and benzoic acid structures. The synthesis typically involves chemical reactions that facilitate the attachment of the triazine moiety to the benzoic acid framework.
The synthesis of 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid can be achieved through several synthetic routes. A common method involves the nucleophilic substitution of cyanuric chloride with appropriate amines in the presence of a base such as sodium methoxide and a solvent like tetrahydrofuran (THF). This process typically includes multiple steps:
The molecular structure of 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid features:
The compound's molecular formula is , which indicates it contains 12 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms . The structure allows for various functional group interactions due to the presence of amino groups on the triazine ring.
3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions can introduce diverse functional groups into the triazine ring.
The products formed depend on the specific conditions and reagents used. For instance:
The mechanism of action for 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid involves its interaction with biological targets. The amino groups on the triazine ring can form hydrogen bonds with target molecules in biological systems. This interaction may influence various biochemical pathways relevant to its potential therapeutic effects .
The physical properties of 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid include:
Chemical properties include:
Relevant data regarding melting point and boiling point are not extensively documented but are critical for practical applications in research and industry .
3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid has several significant applications:
The 2,4-diamino-1,3,5-triazine scaffold demonstrates significant potential in inhibiting HIV-1 replication through allosteric binding to the non-nucleoside reverse transcriptase (RT) pocket. X-ray crystallographic studies reveal that derivatives like the title compound exploit hydrophobic interactions and hydrogen-bonding networks within the RT pocket, displacing catalytic water molecules and inducing conformational changes that impair enzymatic function [7]. The benzoic acid moiety enhances binding specificity through electrostatic complementarity with lysine residues (e.g., Lys101, Lys103) lining the pocket, while the 2,2-dimethyltriazine core provides steric bulk that restricts conformational flexibility of the enzyme. This dual-action mechanism disrupts the catalytic dyad (Asp185, Asp186), reducing deoxynucleotide triphosphate (dNTP) incorporation efficiency by >90% at concentrations of 10 μM in cell-free assays [7].
Structurally optimized analogues from this chemical class exhibit low-nanomolar inhibitory activity (IC₅₀: 15–40 nM) against wild-type HIV-1 strains. Crucially, modifications to the benzoic acid’s carboxyl group—such as esterification or amide formation—diminish potency by 8- to 12-fold, underscoring the indispensability of the anionic carboxylate for target engagement [7]. Resistance profiling indicates retained efficacy against variants harboring the Lys103Asn mutation, a common NNRTI-resistance pathway, though efficacy decreases 5-fold when Val106 substitutions are present.
The diamino-triazine motif in this compound mimics the pteridine ring of dihydrofolate (DHF), enabling competitive inhibition of bacterial dihydrofolate reductase (DHFR)—an enzyme essential for thymidine and purine synthesis. Enzymatic assays using recombinant E. coli DHFR demonstrate dose-dependent inhibition (Kᵢ: 0.8 ± 0.1 μM), comparable to trimethoprim (Kᵢ: 0.3 μM) [7] [9]. Molecular docking simulations position the triazine ring within the pteridine-binding pocket, forming hydrogen bonds with Ile5, Ile94, and Asp27, while the benzoic acid moiety extends toward solvent-exposed regions, minimizing steric clashes (Figure 1). The 2,2-dimethyl group enhances binding stability by occupying a hydrophobic sub-pocket typically filled by the methyl groups of Ala6 and Leu28 [9].
Compound Class | Target Bacteria | MIC (µg/mL) | Key Structural Features |
---|---|---|---|
Title Compound | E. coli | 50–100 | 2,2-dimethyltriazine + benzoic acid |
Pyridinyl-triazine Hybrids | K. pneumoniae | 100 (Compound 7b) | Pyridine at C2; cyclohexyl group |
Aminobenzoic Derivatives | S. aureus | 12.5 (Compound 10) | Morpholine substitution |
Antimicrobial susceptibility testing against Gram-negative pathogens reveals moderate activity against E. coli (MIC: 50–100 µg/mL) and Proteus mirabilis (MIC: 25 µg/mL), but limited efficacy against Staphylococcus aureus or Klebsiella pneumoniae [4] [9]. This spectrum aligns with structural requirements for bacterial DHFR inhibition: hydrophobic N-alkyl substitutions (e.g., octyl, benzyl) at the 4-position of the triazine ring enhance penetration through lipopolysaccharide membranes, explaining the superior activity of analogues like compound 10 (MIC for S. aureus: 12.5 µg/mL) [9].
The antimicrobial efficacy of 3-(4,6-diamino-2,2-dimethyltriazin-1-yl)-benzoic acid must be contextualized alongside structurally modified triazine hybrids. Pyridinyl-1,3,5-triazine-2,4-diamine derivatives—synthesized via microwave-assisted green chemistry—exhibit enhanced activity against K. pneumoniae (MIC: 100 µg/mL for compound 7b) and C. albicans due to improved target engagement with bacterial urease and fungal cytochrome P450 [4]. The spirocyclic variant (compound 8) demonstrates broader-spectrum activity, attributed to the conformational rigidity imparted by the fused cyclohexyl ring, which enhances membrane permeability [4].
Analog Structure | Synthetic Route | Target Pathogen | Advantage Over Title Compound |
---|---|---|---|
Pyridinyl-triazine Hybrids | Microwave-assisted | K. pneumoniae | 4-fold lower MIC |
Trisubstituted-s-triazines | Sequential nucleophilic substitution | MRSA | Enhanced DHFR binding (ΔG = −9.2 kcal/mol) |
Hydrochloride Salt (4576-37-8) | Acid addition | E. coli | Improved aqueous solubility |
Trisubstituted 1,3,5-triazines bearing dual aminobenzoic acid groups (e.g., compound 16) show 4-fold greater potency against methicillin-resistant S. aureus (MRSA) than the mono-benzoic acid title compound, attributable to multivalent binding to DHFR’s dimeric interface [9]. The hydrochloride salt form (CAS 4576-37-8) of the title compound offers practical advantages, including enhanced aqueous solubility (>20 mg/mL vs. <5 mg/mL for free acid), facilitating in vitro testing at physiologically relevant concentrations [5] [8]. Green synthesis metrics further distinguish analogs: microwave-assisted routes achieve 92% yield in 15 minutes under solvent-free conditions, whereas classical methods require 18-hour refluxes in toxic solvents like THF [4] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1